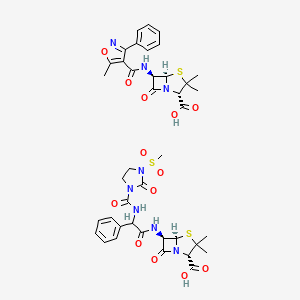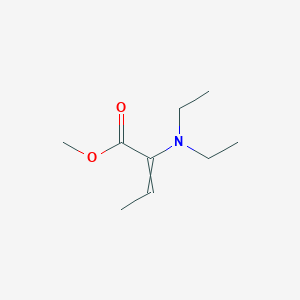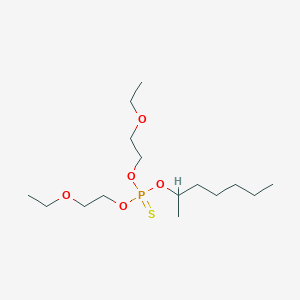
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical and physical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(4-fluorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyethyl benzoates.
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Scientific Research Applications
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A precursor in the synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate.
2-Fluorobenzoic Acid: Another fluorinated benzoic acid with similar reactivity.
4-Fluorophenol: A related compound used in the synthesis of various fluorinated esters.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity towards specific molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
65792-49-6 |
|---|---|
Molecular Formula |
C15H12F2O3 |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C15H12F2O3/c16-12-3-1-11(2-4-12)15(18)20-10-9-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
InChI Key |
MYBUUQIMTFOIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


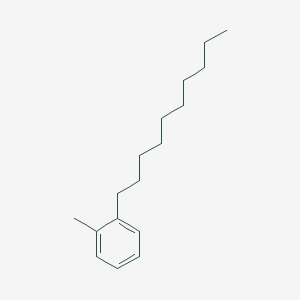
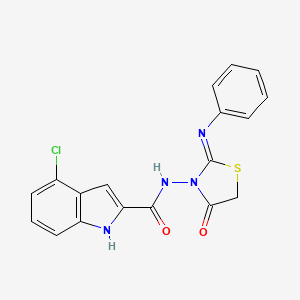
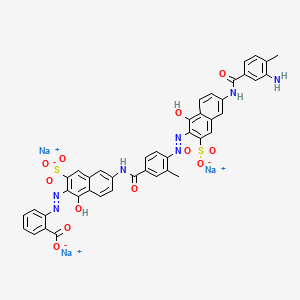
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
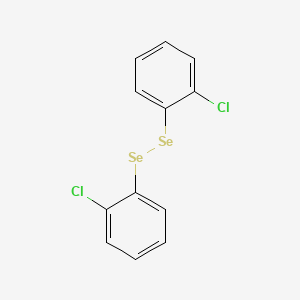

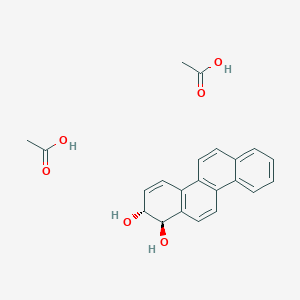
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
